Cas no 2228386-03-4 (2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid)

2-(2-Methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid is a pyridine-based carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a methoxy-substituted pyridine ring coupled with a branched aliphatic chain, offering unique steric and electronic properties. This compound may serve as a versatile intermediate in synthetic chemistry, enabling the development of bioactive molecules. Its methoxy and methyl substituents enhance stability and modulate reactivity, making it suitable for selective functionalization. The carboxylic acid group provides a handle for further derivatization, facilitating the synthesis of amides, esters, or other derivatives. Researchers value this compound for its balanced lipophilicity and potential in drug discovery or crop protection applications.
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid structure
2228386-03-4 structure
商品名:2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid
CAS番号:2228386-03-4
MF:C12H17NO3
メガワット:223.268283605576
CID:6008397
PubChem ID:165675074

2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid
    • 2228386-03-4
    • EN300-1761455
    • インチ: 1S/C12H17NO3/c1-7(2)11(12(14)15)9-5-8(3)13-10(6-9)16-4/h5-7,11H,1-4H3,(H,14,15)
    • InChIKey: YEMZXCAHVVJZCZ-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C1C=C(N=C(C)C=1)OC)C(C)C)=O

計算された属性

  • せいみつぶんしりょう: 223.12084340g/mol
  • どういたいしつりょう: 223.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 59.4Ų

2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1761455-0.25g
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid
2228386-03-4
0.25g
$1381.0 2023-09-20
Enamine
EN300-1761455-0.5g
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid
2228386-03-4
0.5g
$1440.0 2023-09-20
Enamine
EN300-1761455-1.0g
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid
2228386-03-4
1g
$1500.0 2023-06-03
Enamine
EN300-1761455-5.0g
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid
2228386-03-4
5g
$4349.0 2023-06-03
Enamine
EN300-1761455-0.05g
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid
2228386-03-4
0.05g
$1261.0 2023-09-20
Enamine
EN300-1761455-10.0g
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid
2228386-03-4
10g
$6450.0 2023-06-03
Enamine
EN300-1761455-1g
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid
2228386-03-4
1g
$1500.0 2023-09-20
Enamine
EN300-1761455-0.1g
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid
2228386-03-4
0.1g
$1320.0 2023-09-20
Enamine
EN300-1761455-2.5g
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid
2228386-03-4
2.5g
$2940.0 2023-09-20
Enamine
EN300-1761455-5g
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid
2228386-03-4
5g
$4349.0 2023-09-20

2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid 関連文献

2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acidに関する追加情報

Introduction to 2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid (CAS No. 2228386-03-4)

2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid, identified by its Chemical Abstracts Service (CAS) number 2228386-03-4, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a pyridine core with methoxy and methyl substituents, has garnered attention due to its structural features and potential biological activities. The pyridine ring is a common pharmacophore in medicinal chemistry, often found in bioactive molecules due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects.

The structure of 2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid consists of a benzoic acid derivative linked to a pyridine moiety. The presence of the 2-methoxy group at the 6-position of the pyridine ring and the 3-methylbutanoic acid side chain introduces specific electronic and steric properties that can influence its interactions with biological receptors. This compound represents an excellent scaffold for designing novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders, inflammatory diseases, and metabolic syndromes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. Studies have shown that the 2-methoxy-6-methylpyridin-4-yl moiety can serve as a key interaction point with target proteins, modulating their activity. For instance, this structural motif has been found to exhibit inhibitory effects on certain enzymes involved in inflammation and pain signaling pathways. The 3-methylbutanoic acid side chain further contributes to the compound's pharmacokinetic properties, potentially enhancing its solubility and bioavailability.

In the context of drug development, 2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid has been explored as a lead compound for further optimization. Researchers have utilized structure-based drug design strategies to modify its core structure, aiming to improve its potency, selectivity, and pharmacokinetic profile. The integration of machine learning algorithms has accelerated this process by predicting optimal modifications based on large datasets of bioactive compounds. Such computational approaches have significantly reduced the time and cost associated with traditional high-throughput screening methods.

Moreover, the synthesis of 2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid has been refined through multi-step organic reactions, ensuring high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex pyridine ring system efficiently. These synthetic methodologies are critical for producing sufficient quantities of the compound for preclinical studies and eventual clinical trials.

The biological activity of 2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid has been investigated in various in vitro and in vivo models. Preliminary studies have demonstrated its potential as an antagonist for certain neurotransmitter receptors, which could make it valuable in treating neurological disorders such as epilepsy and Alzheimer's disease. Additionally, its interaction with inflammatory pathways suggests a possible role in developing anti-inflammatory drugs. These findings highlight the compound's therapeutic promise and justify further exploration.

As research progresses, the integration of artificial intelligence (AI) into drug discovery is revolutionizing how compounds like 2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid are developed. AI-driven platforms can analyze vast chemical libraries to identify promising candidates based on their structural features and predicted activities. This approach not only enhances the efficiency of drug development but also uncoveres novel therapeutic opportunities that may have been overlooked using traditional methods.

The future prospects for 2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid are promising, with ongoing studies focusing on optimizing its pharmacological properties and exploring new therapeutic indications. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into tangible benefits for patients worldwide. As our understanding of molecular interactions continues to evolve, compounds like this will play a pivotal role in shaping the next generation of treatments for complex diseases.

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